“Methyl 4-amino-5-bromopicolinate” is a chemical compound with the CAS Number: 1782230-72-1 . It’s often used as a synthetic intermediate in the chemical industry .
Summary: This compound is often used as a synthetic intermediate in the chemical industry.
Methods: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Methyl 4-amino-5-bromopicolinate is a chemical compound with the molecular formula C7H8BrN2O2 and a molecular weight of 232.06 g/mol. It features a pyridine ring substituted with an amino group at the 4-position and a bromine atom at the 5-position, along with a methyl ester functional group. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
Research indicates that methyl 4-amino-5-bromopicolinate exhibits potential biological activities, including:
The exact mechanisms of action are still under investigation, but they likely involve interactions with enzymes or receptors critical for cellular functions.
Methyl 4-amino-5-bromopicolinate can be synthesized through several methods:
Methyl 4-amino-5-bromopicolinate has several significant applications:
Interaction studies focus on understanding how methyl 4-amino-5-bromopicolinate interacts with various biological targets. These studies typically involve:
Such studies are crucial for elucidating its potential therapeutic effects and optimizing its use in medicinal chemistry.
Methyl 4-amino-5-bromopicolinate can be compared with several similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Methyl 4-amino-5-chloropicolinate | Chlorine atom instead of bromine | Different reactivity due to chlorine's properties |
Methyl 4-amino-5-iodopicolinate | Iodine atom instead of bromine | Larger size of iodine affects sterics and reactivity |
Methyl 4-amino-5-fluoropicolinate | Fluorine atom instead of bromine | Fluorine's electronegativity influences interactions |
Methyl 5-amino-4-bromopicolinate | Amino group at the 5-position | Different substitution pattern affects reactivity |
The presence of the bromine atom in methyl 4-amino-5-bromopicolinate imparts unique chemical behavior compared to its halogenated analogs. Bromine's size and electronegativity significantly influence its reactivity and interactions with other molecules, making it distinct among similar compounds.